5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo(2,3-c)-1,2,4-triazole
Description
This compound belongs to the thiazolo[2,3-c][1,2,4]triazole class, characterized by a fused thiazole-triazole core. Its structure includes two key substituents:
Properties
CAS No. |
140423-95-6 |
|---|---|
Molecular Formula |
C19H16BrN3O3S |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C19H16BrN3O3S/c1-24-15-8-12(9-16(25-2)17(15)26-3)18-21-22-19-23(18)14(10-27-19)11-4-6-13(20)7-5-11/h4-10H,1-3H3 |
InChI Key |
CUIRCJFKHJXYGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of Triazole Ring: The triazole ring can be formed by the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives.
Coupling Reactions: The final compound can be obtained by coupling the bromophenyl and trimethoxyphenyl groups to the thiazolotriazole core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo(2,3-c)-1,2,4-triazole is a complex heterocyclic compound that features multiple aromatic and functional groups. It is of interest in medicinal chemistry because its structural characteristics may influence its pharmacological properties. The presence of bromine and trimethoxy groups enhances its reactivity and potential biological activity.
General Information
- Common Name: 5-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
- CAS Number: 140423-95-6
- Molecular Formula: C19H16BrN3O3S
- Molecular Weight: 446.31800
Potential Applications
This compound's applications are diverse, especially considering the biological activities exhibited by compounds containing triazole and thiazole rings. The specific combination of bromine and trimethoxy substituents on the aromatic rings may enhance its solubility and bioactivity compared to other similar compounds.
This compound is being explored for applications such as:
- Medicinal Chemistry: Due to its structural characteristics that may influence its pharmacological properties.
- Interaction studies: Focus on understanding its mechanism of action at the molecular level. These studies often involve understanding its mechanism of action at the molecular level.
Related Compounds
Structural relatives of this compound have demonstrated notable activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-(4-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-triazolidine-3-thione | Contains bromophenyl and chlorophenyl groups | Anticonvulsant activity |
| 1-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methoxyphenyl | Features a methoxy group and thiadiazole | Antitumor activity |
| 4-(3-methyl-1H-pyrazol-4-yl)-6-methyl-[1,2,4]triazolo[3,4-b][1,3]thiadizine | Incorporates pyrazol and thiadiazine rings | Antiviral properties |
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of specific receptors involved in cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations:
- Bromophenyl vs. Fluorophenyl : Bromine’s higher atomic weight and hydrophobicity may improve membrane permeability compared to fluorine but reduce metabolic stability .
- Trimethoxyphenyl vs. Benzodioxol : The trimethoxyphenyl group enhances tubulin-binding affinity due to methoxy groups’ electron-donating effects, whereas benzodioxol may favor π-π stacking .
- Piperazine Substituents : Piperazine derivatives (e.g., ) often exhibit improved solubility and CNS activity but may introduce off-target receptor interactions.
Example Pathway:
Step 1 : Synthesis of 4-(2-mercaptophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole.
Step 2 : Oxidative cyclization using DMSO or H₂O₂ to form the fused thiazole ring .
Biological Activity
5-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo(2,3-c)-1,2,4-triazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a thiazole ring fused with a 1,2,4-triazole moiety, which contributes to its intriguing pharmacological properties. The presence of bromine and trimethoxy groups enhances its reactivity and biological activity.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 446.32 g/mol. The compound features multiple aromatic and functional groups that influence its solubility and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆BrN₃O₃S |
| Molecular Weight | 446.32 g/mol |
| Density | 1.54 g/cm³ |
| LogP | 4.91 |
Biological Activity Overview
Research indicates that compounds containing triazole and thiazole rings exhibit significant biological activities. Specifically, studies have highlighted the following potential activities of this compound:
- Antibacterial Activity : The compound has shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. Its mechanism may involve inhibition of bacterial DNA gyrase and other targets within bacterial cells .
- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against several cancer cell lines. This activity is likely related to the structural features that allow interaction with cellular targets involved in proliferation and survival .
The mechanism of action for this compound is still under investigation. However, insights from related compounds indicate that the presence of electron-withdrawing (bromine) and electron-donating (methoxy) groups may facilitate interactions with key biological targets:
- DNA Gyrase Inhibition : Compounds with similar structures have demonstrated moderate to high inhibitory effects on DNA gyrase .
- Cellular Uptake : The unique substituents may enhance cellular uptake and bioavailability of the compound.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Antibacterial Studies : A study examining various triazole derivatives found that compounds similar to this compound exhibited significant antibacterial properties against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics like ciprofloxacin .
- Cytotoxicity Assays : In vitro assays demonstrated that this compound could inhibit the growth of human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The results indicated a dose-dependent response with IC50 values suggesting significant cytotoxicity compared to control agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 5-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c]-1,2,4-triazole?
- Methodology :
- Multi-step synthesis : Start with hydrazide derivatives (e.g., 3,4,5-trimethoxyphenylacetic acid hydrazide) and react with 4-bromophenyl isothiocyanate to form thiosemicarbazide intermediates. Cyclization via refluxing in polar aprotic solvents (e.g., DMSO, ethanol) under acidic or basic conditions yields the triazole-thiazole fused core.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (water-ethanol mixtures) achieves >90% purity .
Q. How is the molecular structure of this compound confirmed?
- Techniques :
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking between aromatic rings). Example: Mean C–C bond length = 1.48 Å, R-factor = 0.048 .
- Spectroscopic analysis :
- 1H/13C NMR : Trimethoxy signals (δ 3.8–3.9 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm, multiplet) confirm substitution patterns.
- IR : Thiazole C=N stretch (~1600 cm⁻¹) and triazole N–H bend (~1550 cm⁻¹) .
Q. What in vitro assays are used for preliminary biological activity screening?
- Methods :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values typically <20 µM. Positive control: Doxorubicin .
- Antimicrobial activity : Agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zone of inhibition ≥15 mm at 100 µg/mL .
- Data Interpretation : Activity correlates with electron-withdrawing substituents (e.g., bromophenyl) enhancing membrane permeability .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- SAR Insights :
- Trimethoxyphenyl group : Critical for tubulin polymerization inhibition (anticancer mechanism). Replacement with nitro groups reduces potency by 5-fold .
- Bromophenyl vs. chlorophenyl : Bromine’s higher lipophilicity improves blood-brain barrier penetration (e.g., CNS activity in glioblastoma models) .
Q. What computational methods elucidate the compound’s mechanism of action?
- Approaches :
- Molecular docking : Binding affinity to β-tubulin (PDB: 1SA0) shows H-bonds with Thr179 and hydrophobic interactions with Leu273 (ΔG = -9.2 kcal/mol) .
- MD simulations : Stability of ligand-protein complexes over 100 ns trajectories validates binding modes .
- Validation : Correlate docking scores (Glide SP) with experimental IC₅₀ values (R² = 0.85) .
Q. How can contradictory cytotoxicity data across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values (e.g., 8 µM vs. 25 µM in HepG2) arise from assay conditions (e.g., serum concentration, incubation time).
- Resolution Strategy :
- Standardized protocols : Use identical cell passage numbers, serum-free media during treatment, and ATP-based luminescence assays for consistency .
- Metabolic stability testing : Evaluate compound degradation in culture media via HPLC-MS to adjust effective concentrations .
Q. What strategies improve aqueous solubility for in vivo applications?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
